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molecular formula C6H5NO2 B118739 Isonicotinic Acid-d4 CAS No. 53907-55-4

Isonicotinic Acid-d4

Cat. No. B118739
M. Wt: 127.13 g/mol
InChI Key: TWBYWOBDOCUKOW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

25 g (203 mmol) of isonicotinic acid, 35.12 g (243.7 mmol) of 2,2-dimethyl-1,3-dioxolane-4,6-dione and 49.6 g (406 mmol) of 4-dimethylaminopyridine are initially charged in 300 ml of dichloromethane, and the mixture is cooled to 0° C. A 1N solution of 46.1 g (223.4 mmol) of 1,3-dicyclohexylcarbodiimide in dichloromethane is added dropwise. The mixture is stirred at room temperature for 2 hours. The precipitate formed is filtered off and washed with dichloromethane. The filtrate is concentrated under reduced pressure. The residue is dissolved in 1200 ml of ethanol, a solution of 96.6 g (507.7 mmol) of p-toluenesulfonic acid monohydrate in 300 ml of ethanol is added and the mixture is stirred under reflux for one hour. After cooling, the ethanol is removed under reduced pressure. The residue is taken up in 1000 ml of ethyl acetate and 900 ml of water and dissolved by heating. The organic phase is separated off, washed with 600 ml of saturated sodium bicarbonate solution and saturated sodium chloride solution and dried over sodium sulfate. The mixture is concentrated under reduced pressure. The crude product is filtered through a silica gel frit using dichloromethane/methanol 10:1. Since there is still product present in the aqueous phase, it is extracted with dichloromethane and the extract is dried over sodium sulfate and concentrated under reduced pressure. The crude product is filtered through a silica gel frit using dichloromethane/methanol 10:1. This gives a total of 25.9 g (42% of theory) of product.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-dimethyl-1,3-dioxolane-4,6-dione
Quantity
35.12 g
Type
reactant
Reaction Step One
Quantity
49.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
96.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C1(N=C=N[CH:19]2[CH2:24]CCCC2)CCCCC1.O.C1(C)C=CC(S(O)(=O)=[O:33])=CC=1.[CH2:37]([OH:39])[CH3:38]>CN(C)C1C=CN=CC=1.ClCCl>[O:9]=[C:1]([C:2]1[CH:3]=[CH:4][N:5]=[CH:6][CH:7]=1)[CH2:38][C:37]([O:33][CH2:24][CH3:19])=[O:39] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
2,2-dimethyl-1,3-dioxolane-4,6-dione
Quantity
35.12 g
Type
reactant
Smiles
Name
Quantity
49.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
46.1 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
96.6 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1200 ml of ethanol
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the ethanol is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
900 ml of water and dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with 600 ml of saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The crude product is filtered through a silica gel frit
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The crude product is filtered through a silica gel frit
CUSTOM
Type
CUSTOM
Details
This gives a total of 25.9 g (42% of theory) of product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C(CC(=O)OCC)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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